molecular formula C7H4IN3 B13882722 6-Iodopyrido[2,3-b]pyrazine CAS No. 351447-15-9

6-Iodopyrido[2,3-b]pyrazine

Cat. No.: B13882722
CAS No.: 351447-15-9
M. Wt: 257.03 g/mol
InChI Key: JSNHFMJHFMIZBX-UHFFFAOYSA-N
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Description

6-Iodopyrido[2,3-b]pyrazine is a heterocyclic compound that belongs to the pyridopyrazine family. These compounds are known for their aromatic properties and are often used in various fields of chemistry and biology due to their unique structural characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodopyrido[2,3-b]pyrazine typically involves halogenation reactions. One common method is the deprotometalation-trapping reaction using mixed 2,2,6,6-tetramethyl piperidino-based lithium-zinc combinations in tetrahydrofuran.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using efficient catalysts, and ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Iodopyrido[2,3-b]pyrazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used for coupling reactions with arylboronic acids or anilines.

    Copper Catalysts: Used for C-N bond formation with azoles.

    Mixed Lithium-Zinc Combinations: Used in deprotometalation-trapping reactions.

Major Products Formed

Mechanism of Action

The exact mechanism of action of 6-Iodopyrido[2,3-b]pyrazine is not fully understood. studies suggest that it may exert its effects through kinase inhibition, which can lead to antiproliferative activity in cancer cells . The compound’s ability to form various derivatives also allows it to interact with different molecular targets and pathways, potentially leading to diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodopyrido[2,3-b]pyrazine is unique due to the presence of the iodine atom at the 6th position, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound in synthetic chemistry and various scientific research applications.

Biological Activity

6-Iodopyrido[2,3-b]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and therapeutic implications of this compound, supported by data tables and case studies.

Synthesis

The synthesis of this compound typically involves the iodination of pyrido[2,3-b]pyrazine derivatives through various methods, including copper-catalyzed C-N bond formation and direct substitution reactions. The compound can be synthesized effectively with yields ranging from 70% to 80% under optimized conditions.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies have shown that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating a minimum inhibitory concentration (MIC) in the range of 15-30 µg/mL.
  • Anticancer Properties : In vitro studies on A2058 melanoma cells reveal that this compound induces growth inhibition of approximately 64% at a concentration of 10510^{-5} M. This suggests its potential as an anticancer agent targeting specific kinases involved in tumor proliferation.
  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes relevant to disease processes. For instance, it inhibits urease activity, which could be beneficial in treating infections caused by urease-producing bacteria.

Table 1: Summary of Biological Activities of this compound

Biological ActivityTest SystemResultReference
AntimicrobialVarious bacterial strainsMIC: 15-30 µg/mL
AnticancerA2058 melanoma cells~64% growth inhibition at 10510^{-5} M
Urease inhibitionIn vitro assaysSignificant inhibition observed

The biological activity of this compound is believed to stem from its ability to interact with specific biological targets. The compound may inhibit key enzymes or receptors involved in disease pathways:

  • Kinase Inhibition : The structure allows for interaction with ATP-binding sites in kinases, leading to reduced cell proliferation.
  • Enzyme Interaction : The presence of the iodine atom may enhance the compound's ability to form hydrogen bonds with active sites on enzymes, improving its inhibitory effects.

Case Studies

  • Case Study on Anticancer Activity : A study evaluating the antiproliferative effects of various pyrido[2,3-b]pyrazine derivatives found that this compound showed superior activity compared to other halogenated analogs. This study utilized a dose-response curve to establish IC50 values across multiple cell lines.
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial potential against Mycobacterium tuberculosis. The results indicated that derivatives of pyrido[2,3-b]pyrazine could inhibit bacterial growth effectively, positioning them as candidates for further drug development.

Properties

CAS No.

351447-15-9

Molecular Formula

C7H4IN3

Molecular Weight

257.03 g/mol

IUPAC Name

6-iodopyrido[2,3-b]pyrazine

InChI

InChI=1S/C7H4IN3/c8-6-2-1-5-7(11-6)10-4-3-9-5/h1-4H

InChI Key

JSNHFMJHFMIZBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=NC=CN=C21)I

Origin of Product

United States

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